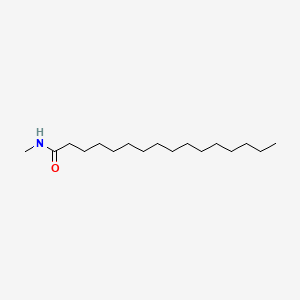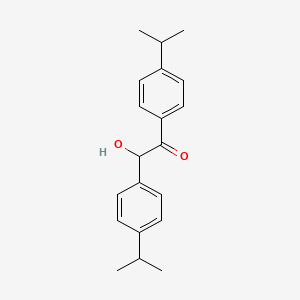
CUMINOIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuminoin is a chemical compound derived from cumin seeds (Cuminum cyminum). It is known for its distinctive aroma and is widely used in various culinary and medicinal applications. The compound has garnered significant interest due to its potential health benefits and diverse applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cuminoin can be synthesized through several methods, including the oxidation of cuminaldehyde. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The industrial production methods are optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cuminoin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cuminoin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Used in the production of flavoring agents and perfumes.
Wirkmechanismus
The mechanism of action of cuminoin involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by interacting with cellular signaling pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Cuminoin is unique compared to other similar compounds due to its distinct chemical structure and properties. Some similar compounds include:
Cuminaldehyde: A precursor to this compound with similar aromatic properties.
Thymoquinone: Found in black cumin seeds, known for its potent antioxidant and anti-inflammatory effects.
Carvacrol: Another compound with antimicrobial properties, found in oregano and thyme.
This compound stands out due to its specific applications in both culinary and medicinal fields, making it a versatile compound with significant potential for further research and development.
Eigenschaften
CAS-Nummer |
5623-24-5 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-hydroxy-1,2-bis(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C20H24O2/c1-13(2)15-5-9-17(10-6-15)19(21)20(22)18-11-7-16(8-12-18)14(3)4/h5-14,19,21H,1-4H3 |
InChI-Schlüssel |
KYFSSDITIZHVRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)C)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)C)O |
| 5623-24-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



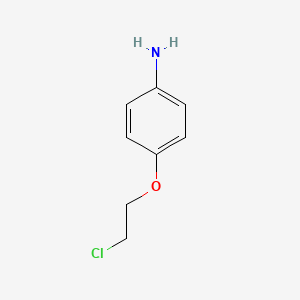

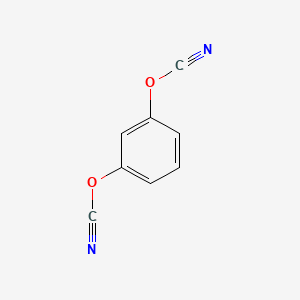
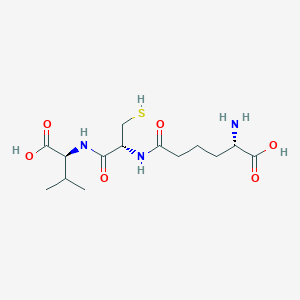
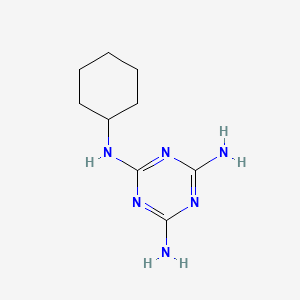

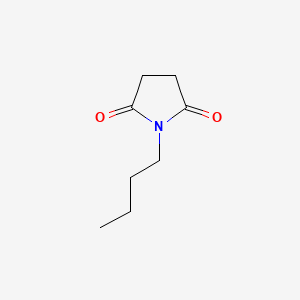
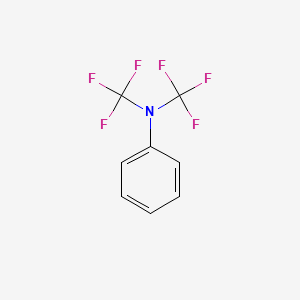
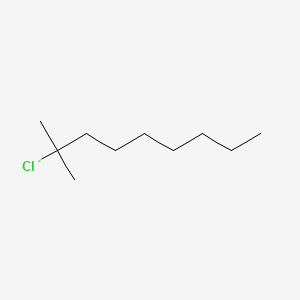
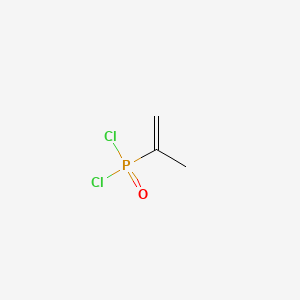
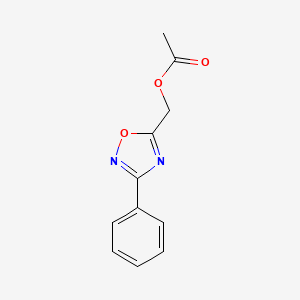
![11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B1619254.png)
